7-Bromobenzo[d]thiazol-4-amine
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Overview
Description
7-Bromo-4-benzothiazolamine is a heterocyclic compound that features a benzene ring fused with a thiazole ring, with a bromine atom at the 7th position and an amine group at the 4th position. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-benzothiazolamine typically involves the bromination of 4-benzothiazolamine. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the benzothiazole ring. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of 7-Bromo-4-benzothiazolamine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same bromination reaction but optimized for large-scale production with considerations for safety, cost, and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-benzothiazolamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted benzothiazoles .
Scientific Research Applications
7-Bromo-4-benzothiazolamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 7-Bromo-4-benzothiazolamine exerts its effects involves interactions with various molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Benzothiazolamine: Lacks the bromine substituent, leading to different reactivity and biological activity.
7-Fluoro-4-benzothiazolamine: Substitutes fluorine for bromine, which can alter its chemical properties and applications.
Uniqueness: 7-Bromo-4-benzothiazolamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where bromine’s properties are advantageous .
Properties
Molecular Formula |
C7H5BrN2S |
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Molecular Weight |
229.10 g/mol |
IUPAC Name |
7-bromo-1,3-benzothiazol-4-amine |
InChI |
InChI=1S/C7H5BrN2S/c8-4-1-2-5(9)6-7(4)11-3-10-6/h1-3H,9H2 |
InChI Key |
RLKFHLQHYBZNGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1N)N=CS2)Br |
Origin of Product |
United States |
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